molecular formula C22H16FN5O3 B2486827 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251624-88-0

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2486827
CAS No.: 1251624-88-0
M. Wt: 417.4
InChI Key: CEKQLKVRNCQJBR-UHFFFAOYSA-N
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Description

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridine core, a phenylmethyl group, and an oxadiazole moiety

Preparation Methods

The synthesis of 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.

    Introduction of the oxadiazole moiety: This step often involves the reaction of the triazolopyridine intermediate with a nitrile oxide, leading to the formation of the oxadiazole ring.

    Attachment of the phenylmethyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the triazolopyridine-oxadiazole intermediate is reacted with a suitable benzyl halide in the presence of a Lewis acid catalyst.

    Introduction of the fluoro and methoxy substituents: These functional groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce additional functional groups or extend the molecular framework.

Scientific Research Applications

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Material Science: Its ability to form stable complexes with metals and other substrates makes it useful in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Research: The compound can be used as a probe to study biological processes, such as signal transduction or protein-ligand interactions, due to its ability to interact with specific biomolecules.

    Industrial Applications: Its chemical reactivity and stability make it suitable for use in various industrial processes, including the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridine core and oxadiazole moiety are key structural features that enable it to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes. For example, the compound may inhibit the activity of a kinase enzyme, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O3/c1-30-18-10-9-14(12-17(18)23)13-28-22(29)27-11-5-8-16(20(27)25-28)21-24-19(26-31-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKQLKVRNCQJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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